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molecular formula C7H5BrClNO2 B2963929 Methyl 4-bromo-2-chloropyridine-3-carboxylate CAS No. 1064678-14-3

Methyl 4-bromo-2-chloropyridine-3-carboxylate

Cat. No. B2963929
M. Wt: 250.48
InChI Key: FITBMOURWDPXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410134B2

Procedure details

A solution of 4-bromo-2-chloro-pyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL) was added dropwise to a stirred solution of lithium diisopropylamide (1.8 M in THF, 25 mL, 45 mmol) in anhydrous THF (60 mL) at −85° C. After stirring for 30 min at −80° C., the reaction mixture was added dropwise via cannula to a stirred solution of methylchloroformate (31 mL, 400 mmol) in anhydrous THF at −80° C. After stirring for 50 min at −80° C., the reaction was quenched by the addition of concentrated aqueous NaHCO3 (90 mL), and subsequently diluted with EA (250 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with hexane/EA 4:1) to give the title compound. MS (m/z): 252.0.1 [M+H+].
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.C([N-]C(C)C)(C)C.[Li+].[CH3:17][O:18][C:19](Cl)=[O:20]>C1COCC1>[CH3:17][O:18][C:19](=[O:20])[C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[N:5][C:4]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
BrC1=CC(=NC=C1)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at −80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 50 min at −80° C.
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of concentrated aqueous NaHCO3 (90 mL)
ADDITION
Type
ADDITION
Details
subsequently diluted with EA (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with hexane/EA 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(N=CC=C1Br)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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